molecular formula C11H18N2 B15289313 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

Cat. No.: B15289313
M. Wt: 178.27 g/mol
InChI Key: WMIFUQGWFITTAM-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is an organic compound with the molecular formula C11H18N2 It is a derivative of 1,2-propanediamine, where one of the hydrogen atoms on the nitrogen is replaced by a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- typically involves the reaction of 1,2-propanediamine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1,2-propanediamine attacks the electrophilic carbon of the 4-methylbenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: The parent compound without the 4-methylphenyl group.

    2-Methyl-1,2-propanediamine: A similar compound with a methyl group on the nitrogen.

    N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with an isopropyl group on the nitrogen.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can impart different chemical and biological properties compared to its analogs. This structural modification can enhance its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-1-N-(4-methylphenyl)propane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)13-8-11(2,3)12/h4-7,13H,8,12H2,1-3H3

InChI Key

WMIFUQGWFITTAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(C)(C)N

Origin of Product

United States

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